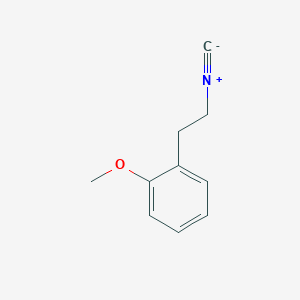
2-(2-Methoxyphenyl)ethylisocyanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methoxyphenyl)ethylisocyanide is an organic compound characterized by the presence of an isocyanide group attached to a 2-(2-methoxyphenyl)ethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenyl)ethylisocyanide typically involves the reaction of 2-(2-methoxyphenyl)ethylamine with chloroform and a base, such as potassium hydroxide, under controlled conditions. The reaction proceeds through the formation of an intermediate isocyanide, which is then isolated and purified.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyphenyl)ethylisocyanide undergoes various types of chemical reactions, including:
Oxidation: The isocyanide group can be oxidized to form corresponding isocyanates.
Reduction: Reduction reactions can convert the isocyanide group to primary amines.
Substitution: The isocyanide group can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and alcohols can react with the isocyanide group under mild conditions.
Major Products Formed
Oxidation: Isocyanates
Reduction: Primary amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-(2-Methoxyphenyl)ethylisocyanide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound can be used in the development of bioactive molecules and probes for studying biological systems.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyphenyl)ethylisocyanide involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The isocyanide group can participate in various chemical transformations, leading to the formation of new bonds and functional groups. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxyphenyl isocyanate
- 2-(2-Methoxyphenyl)ethylamine
- 2-(2-Methoxyphenyl)ethanol
Uniqueness
2-(2-Methoxyphenyl)ethylisocyanide is unique due to its isocyanide functional group, which imparts distinct reactivity compared to other similar compounds. This reactivity allows it to participate in a wide range of chemical reactions, making it a versatile building block in organic synthesis.
Biological Activity
2-(2-Methoxyphenyl)ethylisocyanide, also known as a member of the isocyanide family, has garnered interest due to its unique structural properties and potential biological activities. Isocyanides are known for their diverse applications in medicinal chemistry, particularly in the synthesis of bioactive compounds. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and other therapeutic potentials.
- Molecular Formula : C11H13N
- Molecular Weight : 173.23 g/mol
- CAS Number : 12575071
Isocyanides exhibit various mechanisms of action depending on their structure and substituents. The presence of the methoxy group in this compound may influence its interaction with biological targets, potentially enhancing its reactivity with nucleophiles such as amino acids and proteins. This reactivity is critical in the development of pharmacologically active compounds.
Antibacterial Activity
Research indicates that isocyanides can exhibit significant antibacterial properties. A study evaluated a series of isocyanide derivatives against methicillin-resistant Staphylococcus aureus (MRSA). Although specific data for this compound was not directly available, related analogs showed promising results:
| Compound | MIC (µg/mL) against MRSA |
|---|---|
| Analogue A | 12.5 |
| Analogue B | 50 |
These findings suggest that modifications to the isocyanide structure can enhance antibacterial efficacy, indicating potential for further exploration with this compound.
Antifungal Activity
The antifungal potential of isocyanides has also been explored. In a comparative study, various isocyanides were tested against Candida albicans and Candida parapsilosis. While specific results for this compound were not detailed, the general trend indicated that many isocyanides did not show significant antifungal activity at concentrations up to 800 µg/mL .
Case Studies and Research Findings
-
Study on Antimicrobial Properties :
- A recent investigation focused on synthesizing and testing new isocyanide derivatives, including those similar to this compound. The study reported varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting the importance of structural modifications in enhancing biological activity .
-
Synthesis and Evaluation :
- In another research effort, a series of isocyanides were synthesized using multicomponent reaction chemistry. The resulting compounds were evaluated for their biological activities, with some exhibiting significant effects against bacterial strains. This underscores the potential utility of this compound as a scaffold for developing new antimicrobial agents .
Properties
CAS No. |
602262-85-1 |
|---|---|
Molecular Formula |
C10H11NO |
Molecular Weight |
161.20 g/mol |
IUPAC Name |
1-(2-isocyanoethyl)-2-methoxybenzene |
InChI |
InChI=1S/C10H11NO/c1-11-8-7-9-5-3-4-6-10(9)12-2/h3-6H,7-8H2,2H3 |
InChI Key |
KKPPDBLMUINEIG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CC[N+]#[C-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















